molecular formula C12H10O2 B7734584 1-Naphthyl acetate CAS No. 29692-55-5

1-Naphthyl acetate

Cat. No.: B7734584
CAS No.: 29692-55-5
M. Wt: 186.21 g/mol
InChI Key: VGKONPUVOVVNSU-UHFFFAOYSA-N
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Description

1-Naphthyl acetate is an organic compound with the chemical formula C12H10O2 acetic acid 1-naphthyl ester . This compound is a colorless crystalline solid that is used in various chemical and biological applications .

Preparation Methods

1-Naphthyl acetate can be synthesized through the reaction of 1-naphthol with acetic anhydride . The reaction is typically carried out in the presence of a catalyst such as sulfuric acid . The process involves heating the mixture to around 80-90°C for about 30 minutes, followed by cooling and washing with water to obtain the product .

Chemical Reactions Analysis

1-Naphthyl acetate undergoes several types of chemical reactions:

Common reagents used in these reactions include water for hydrolysis and light for photolytic rearrangement. The major products formed from these reactions are 1-naphthol and acetic acid .

Mechanism of Action

The primary mechanism of action of 1-naphthyl acetate involves its hydrolysis by esterases to produce 1-naphthol and acetic acid. This reaction is crucial in various biochemical assays where the activity of esterases is measured. The molecular targets include non-specific carboxylic esterases found in various tissues .

Comparison with Similar Compounds

1-Naphthyl acetate is similar to other naphthyl esters such as 2-naphthyl acetate and 1-naphthyl butyrate . it is unique in its specific applications and reactivity:

These compounds share similar uses in biochemical assays but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

naphthalen-1-yl acetate
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InChI

InChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VGKONPUVOVVNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID00870785
Record name 1-Naphthalenol, 1-acetate
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Molecular Weight

186.21 g/mol
Source PubChem
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Physical Description

White or cream-colored crystalline powder; [Alfa Aesar MSDS]
Record name alpha-Naphthyl acetate
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Vapor Pressure

0.000761 [mmHg]
Record name alpha-Naphthyl acetate
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CAS No.

830-81-9, 29692-55-5
Record name 1-Naphthyl acetate
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Record name 1-Naphthalenol, 1-acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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